Potent Degradation of Endogenous NUDT1 in Native Cellular Contexts
LC-1-40 induces potent, dose-dependent degradation of endogenous NUDT1 in SHEP MYCN-ER cells with a half-maximal degradation concentration (DC50) of 0.97 nM and achieves a maximum degradation (Dmax) of 96% at a concentration of 50 nM [1]. This contrasts with alternative MTH1-targeting PROTACs, such as aTAG 2139 and FKBP12 PROTAC FM4, which report DC50 values of 0.27 nM and 0.09–0.22 nM, respectively, but in engineered fusion-protein systems rather than endogenous protein contexts .
| Evidence Dimension | Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 0.97 nM |
| Comparator Or Baseline | aTAG 2139: 0.27 nM; FKBP12 PROTAC FM4: 0.09–0.22 nM |
| Quantified Difference | LC-1-40 is less potent in absolute DC50 value, but validated against endogenous NUDT1 rather than engineered fusion proteins. |
| Conditions | LC-1-40: SHEP MYCN-ER cells, endogenous NUDT1, 1 h treatment. aTAG 2139: MTH1 fusion protein system, 4 h incubation. FKBP12 PROTAC FM4: MTH1 fusion protein system. |
Why This Matters
Validation against endogenous NUDT1 in a native cellular context provides more physiologically relevant data for translational research compared to engineered fusion-protein assays.
- [1] Ye, M., Fang, Y., Chen, L., Song, Z., Bao, Q., Wang, F., Huang, H., Xu, J., Wang, Z., Xiao, R., Han, M., Gao, S., Liu, H., Jiang, B., & Qing, G. (2024). Therapeutic targeting nudix hydrolase 1 creates a MYC-driven metabolic vulnerability. Nature Communications, 15(1), 3523. View Source
